molecular formula C24H27O4P B3055409 4-hexylphenyl diphenyl phosphate CAS No. 64532-96-3

4-hexylphenyl diphenyl phosphate

Cat. No.: B3055409
CAS No.: 64532-96-3
M. Wt: 410.4 g/mol
InChI Key: SHEFBWFSFKJWBK-UHFFFAOYSA-N
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Description

4-Hexylphenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C24H27O4P. It is known for its use as a flame retardant, particularly in various industrial applications. The compound is characterized by its high thermal stability and effectiveness in reducing flammability.

Scientific Research Applications

4-Hexylphenyl diphenyl phosphate has several applications in scientific research:

    Chemistry: Used as a flame retardant additive in polymers and resins to enhance their thermal stability and reduce flammability.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Widely used in the production of flame-retardant materials, including textiles, electronics, and construction materials.

Mechanism of Action

Phosphite and phosphonite esters function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They are hydroperoxide-decomposing secondary antioxidants .

Safety and Hazards

Diphenyl phosphate is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

Future Directions

Organophosphates, including Diphenyl p-hexylphenyl phosphate, are used on a large scale for the stabilization of polymers against degradation during processing and long-term applications . They function as antioxidants and their use is expected to increase in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hexylphenyl diphenyl phosphate typically involves the reaction of hexylphenol with diphenyl chlorophosphate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Hexylphenol+Diphenyl chlorophosphate4-Hexylphenyl diphenyl phosphate+HCl\text{Hexylphenol} + \text{Diphenyl chlorophosphate} \rightarrow \text{this compound} + \text{HCl} Hexylphenol+Diphenyl chlorophosphate→4-Hexylphenyl diphenyl phosphate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions. The process involves large reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or recrystallization to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Hexylphenyl diphenyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound can hydrolyze to form hexylphenol and diphenyl phosphate.

    Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Hexylphenol and diphenyl phosphate.

    Oxidation: Corresponding phosphates and phenols.

    Substitution: Products vary based on the nucleophile used.

Comparison with Similar Compounds

  • Triphenyl phosphate
  • Tris(2-chloroethyl) phosphate
  • Tris(2-butoxyethyl) phosphate

Comparison: 4-Hexylphenyl diphenyl phosphate is unique in its structure due to the presence of a hexyl group attached to the phenyl ring. This structural feature imparts specific properties such as enhanced hydrophobicity and thermal stability compared to other similar compounds. Additionally, its effectiveness as a flame retardant is comparable to other organophosphorus compounds, but its specific applications may vary based on the material being treated and the desired properties.

Properties

IUPAC Name

(4-hexylphenyl) diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEFBWFSFKJWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074075
Record name Diphenyl p-hexylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64532-96-3, 69682-29-7
Record name 4-Hexylphenyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64532-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 4-hexylphenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, hexylphenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069682297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl p-hexylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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